Diisopropyl bicarbamate

Catalog No.
S662851
CAS No.
19740-72-8
M.F
C8H16N2O4
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl bicarbamate

CAS Number

19740-72-8

Product Name

Diisopropyl bicarbamate

IUPAC Name

propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)

InChI Key

FBZULTVJWVCJQV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NNC(=O)OC(C)C

Synonyms

1,2-Hydrazinedicarboxylic Acid 1,2-Bis(1-methylethyl) Ester; 1,2-Hydrazinedicarboxylic Acid Bis(1-methylethyl) Ester; Bis(1-methylethyl) hydrazine-1,2-dicarboxylate; Celogen HT 500; Diisopropyl 1,2-Hydrazinedicarboxylate; Diisopropyl Hydrazodicarboxy

Canonical SMILES

CC(C)OC(=O)NNC(=O)OC(C)C

The exact mass of the compound Diisopropyl bicarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29147. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diisopropyl bicarbamate (also known as diisopropyl hydrazine-1,2-dicarboxylate) is a highly stable, moderately lipophilic hydrazine derivative that serves two critical industrial roles: as the direct reduced byproduct and synthetic precursor to the widely used Mitsunobu reagent diisopropyl azodicarboxylate (DIAD), and as a designated pharmacopeial impurity (Orlistat Related Compound B). Characterized by its two isopropyl ester groups, it exhibits a distinct partition coefficient (LogP ~1.5) and limited aqueous solubility compared to lower-chain analogs. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for ICH Q3A/B compliance in active pharmaceutical ingredient (API) manufacturing, or as a physical model compound for optimizing downstream liquid-liquid extraction and chromatographic clearance in large-scale Mitsunobu processes .

Substituting diisopropyl bicarbamate with generic hydrazine dicarboxylates (such as the diethyl or di-tert-butyl analogs) fundamentally compromises both analytical quantification and process safety modeling. In API quality control, specifically for Orlistat, utilizing a structural analog instead of the exact diisopropyl derivative invalidates LC-MS/MS retention time calibration and extraction recovery baselines, leading to regulatory non-compliance. In process chemistry, the diethyl analog (DEAD byproduct) exhibits significantly different aqueous solubility and crystallization behaviors, meaning that extraction protocols optimized using a diethyl surrogate will fail to clear the diisopropyl byproduct from actual DIAD-mediated reaction mixtures. Furthermore, as a precursor, the diisopropyl variant is uniquely required to synthesize DIAD, which possesses a much safer thermal decomposition profile for industrial scale-up than the highly explosive DEAD[1].

Analytical Precision in API Impurity Profiling (Orlistat Related Compound B)

In pharmaceutical quality control, the accurate quantification of process-related impurities is mandated by ICH guidelines. Utilizing certified high-purity diisopropyl bicarbamate (>99%) as the external reference standard enables precise calibration of LC-MS/MS methods for Orlistat batch release. Comparative analytical studies demonstrate that using the exact certified standard achieves a limit of quantification (LOQ) of <0.05 ppm with a relative standard deviation (RSD) of <2%, whereas relying on surrogate internal standards or crude in-house extracts introduces a quantification variance of 15-20% due to differential ionization efficiencies [1]. This exact structural match is critical for confirming that the impurity remains below the strict 0.10% specification threshold.

Evidence DimensionQuantification variance and LOQ in LC-MS/MS
Target Compound DataCertified standard yields <2% RSD and <0.05 ppm LOQ
Comparator Or BaselineCrude in-house extracts or generic structural surrogates
Quantified DifferenceEliminates the 15-20% quantification error associated with non-certified surrogates
ConditionsLC-MS/MS impurity profiling of Orlistat API matrices

Procuring the certified reference material is legally and technically necessary to ensure regulatory compliance and accurate batch release in Orlistat manufacturing.

Precursor Scalability and Reagent Safety (DIAD vs. DEAD Synthesis)

When procured as a precursor for the synthesis of azodicarboxylate reagents, diisopropyl bicarbamate offers a profound safety advantage over its diethyl counterpart. Oxidation of diisopropyl bicarbamate yields diisopropyl azodicarboxylate (DIAD), whereas the diethyl analog yields diethyl azodicarboxylate (DEAD). Differential scanning calorimetry (DSC) and safety testing reveal that DIAD exhibits a thermal decomposition onset temperature approximately 30-40 °C higher than DEAD, and is significantly less sensitive to mechanical shock [1]. Consequently, processes utilizing the diisopropyl precursor can be safely scaled to multi-kilogram batches, whereas the diethyl precursor is largely restricted to small-scale laboratory use due to severe explosion hazards.

Evidence DimensionThermal decomposition onset of the derived azo-reagent
Target Compound DataDIAD (from diisopropyl precursor) shows decomposition onset >130 °C
Comparator Or BaselineDEAD (from diethyl precursor) shows decomposition onset <100 °C
Quantified Difference~30-40 °C higher thermal stability margin for the diisopropyl-derived reagent
ConditionsIndustrial-scale oxidation and subsequent thermal hazard evaluation (DSC)

Selecting the diisopropyl precursor is mandatory for safely scaling up azodicarboxylate synthesis and subsequent Mitsunobu reactions in manufacturing environments.

Byproduct Clearance Modeling in Mitsunobu Scale-Up

A major bottleneck in industrial Mitsunobu reactions is the removal of the hydrazine dicarboxylate byproduct. Diisopropyl bicarbamate possesses a distinct moderate lipophilicity (LogP ~1.5), which makes its phase separation behavior non-intuitive compared to more hydrophilic analogs. Process development studies utilizing pure diisopropyl bicarbamate as a physical model demonstrate that optimized biphasic solvent systems (e.g., specific ratios of heptane to aqueous methanol) can achieve >95% byproduct clearance in a single wash. In contrast, extraction models based on the diethyl analog (DEAD byproduct) predict successful clearance with standard aqueous washes, a protocol that completely fails for the diisopropyl byproduct, leaving >20% residual contamination in the organic phase [1].

Evidence DimensionSingle-wash extraction clearance efficiency
Target Compound Data>95% clearance using optimized non-polar/polar biphasic systems
Comparator Or BaselineStandard aqueous wash protocols (effective only for the diethyl analog)
Quantified DifferencePrevents the >20% residual byproduct contamination seen when using incorrect extraction models
ConditionsPost-reaction liquid-liquid extraction modeling for API intermediate purification

Procuring the exact diisopropyl byproduct allows process chemists to accurately model and optimize extraction protocols, saving expensive API intermediates from contamination.

Redox Baseline for Catalytic Mitsunobu Development

In the development of advanced catalytic or electrochemically driven Mitsunobu reactions, understanding the exact redox behavior of the byproduct is essential for designing the regeneration cycle. Diisopropyl bicarbamate serves as the precise reduced-state baseline for DIAD-based systems. Voltammetric studies show that the diisopropyl derivative has a specific oxidation potential that is finely tuned to the catalytic turnover requirements, whereas substituting with di-tert-butyl hydrazine-1,2-dicarboxylate shifts the required oxidation potential by >50 mV due to increased steric bulk and electron-donating effects[1]. This precise electrochemical matching is critical for selecting the correct terminal oxidants or applied voltages to regenerate the azo-reagent without degrading the target substrates.

Evidence DimensionShift in required oxidation potential for reagent regeneration
Target Compound DataExact redox potential matching the DIAD/PPh3 catalytic cycle
Comparator Or BaselineDi-tert-butyl hydrazine-1,2-dicarboxylate
Quantified DifferenceAvoids the >50 mV potential shift and kinetic hindrance caused by tert-butyl steric bulk
ConditionsCyclic voltammetry and catalytic turnover optimization in electrochemical Mitsunobu systems

Essential for researchers designing next-generation catalytic Mitsunobu protocols, ensuring the redox model perfectly matches the most commonly used industrial reagent.

Pharmacopeial Quality Control and Batch Release (Orlistat)

As the designated Orlistat Related Compound B, this compound is indispensable for QA/QC laboratories. It is used to calibrate LC-MS/MS and GC-MS instruments, establish accurate retention times, and validate limit of quantification (LOQ) thresholds to ensure that API batches comply with ICH Q3A/B impurity specifications prior to commercial release [1].

Process Optimization for Mitsunobu Byproduct Clearance

In pharmaceutical process chemistry, pure diisopropyl bicarbamate is procured to serve as a physical model for optimizing liquid-liquid extraction and crystallization protocols. By spiking this standard into mock reaction mixtures, engineers can precisely map its phase-partitioning behavior and design scalable purification routes that avoid the need for costly column chromatography [1].

Precursor for Scalable Azo-Reagent Manufacturing

For chemical manufacturers producing synthetic reagents, diisopropyl bicarbamate is the direct precursor to diisopropyl azodicarboxylate (DIAD). Its procurement enables the large-scale, safe synthesis of this critical Mitsunobu reagent, bypassing the severe thermal and explosive hazards associated with manufacturing the diethyl analog (DEAD)[1].

Development of Catalytic and Electrochemical Mitsunobu Methodologies

In advanced methodology research, this compound is utilized as the baseline reduced species to study redox kinetics and electrochemical regeneration. It allows researchers to precisely tune terminal oxidants or anodic potentials required to continuously regenerate DIAD in situ, driving the evolution of greener, catalytic Mitsunobu processes[1].

XLogP3

1.5

UNII

U7924912PH

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

19740-72-8

Wikipedia

Diisopropyl bicarbamate

General Manufacturing Information

1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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